molecular formula C17H26N2O2 B1377836 Tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate CAS No. 886766-85-4

Tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate

Cat. No. B1377836
M. Wt: 290.4 g/mol
InChI Key: IJALJBZDWHRZPL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 886766-85-4 . It has a molecular weight of 290.41 . The compound is stored at room temperature and is in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C17H26N2O2/c1-5-13-6-8-14(9-7-13)15-12-19(11-10-18-15)16(20)21-17(2,3)4/h6-9,15,18H,5,10-12H2,1-4H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 290.41 .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate and its derivatives are synthesized for various purposes, primarily as intermediates in the development of biologically active compounds. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized as an important intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010). Similarly, derivatives like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate have been synthesized and characterized for their structural and biological properties (C. Sanjeevarayappa, Pushpa Iyengar, K. E. Manoj Kumar, P. Suchetan, 2015).

Structural Analysis and Applications

The compound and its derivatives have been subjects of structural analysis to understand their chemical behavior and potential applications. For instance, a sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was prepared and analyzed for its novel chemistry, indicating a pharmacologically useful core (Ashwini Gumireddy, Kevin DeBoyace, Alexander Rupprecht, Mohit Gupta, Saloni Patel, P. Flaherty, P. Wildfong, 2021).

Pharmacological Importance

Several studies have focused on the pharmacological importance and potential applications of tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate derivatives. For instance, derivatives like tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate have been structurally analyzed and found to form specific conformations and intermolecular interactions, hinting at their potential biological activities (S. Anthal, V. Singh, N. Desai, D. B. Arunakumar, S. Sreenivasa, Kamni, R. Kant, 2018).

Corrosion Inhibition

Interestingly, some tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate derivatives have been studied for their corrosion inhibition properties. A novel heterocyclic compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate showed potential in protecting steel surfaces from corrosion, indicating a wide range of industrial applications (B. Praveen, B. Prasanna, N. Mallikarjuna, M. Jagadeesh, N. Hebbar, D. Rashmi, 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-5-13-6-8-14(9-7-13)15-12-19(11-10-18-15)16(20)21-17(2,3)4/h6-9,15,18H,5,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJALJBZDWHRZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CN(CCN2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-ethylphenyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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